molecular formula C9H9BrF3N B7885469 4-bromo-N,N-dimethyl-2-(trifluoromethyl)aniline CAS No. 54672-13-8

4-bromo-N,N-dimethyl-2-(trifluoromethyl)aniline

Cat. No.: B7885469
CAS No.: 54672-13-8
M. Wt: 268.07 g/mol
InChI Key: JBENHPHSGKJMIR-UHFFFAOYSA-N
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Description

4-Bromo-N,N-dimethyl-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H9BrF3N It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the aromatic ring is substituted with a bromine atom and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-N,N-dimethyl-2-(trifluoromethyl)aniline can be synthesized through several methods. One common approach involves the methylation of 4-bromo-2-(trifluoromethyl)aniline using trimethyl phosphate. This reaction typically yields the desired product in 70-80% yield . Another method involves the use of Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound often involves large-scale methylation reactions, utilizing cost-effective and high-yielding reagents. The process is optimized for scalability, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,N-dimethyl-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst is often employed.

Major Products Formed

    Substitution: Products depend on the substituent introduced.

    Oxidation: Products include nitroso or nitro derivatives.

    Reduction: Products include amines or other reduced forms of the aromatic ring.

Scientific Research Applications

4-Bromo-N,N-dimethyl-2-(trifluoromethyl)aniline is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N,N-dimethyl-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N,N-dimethyl-2-(trifluoromethyl)aniline is unique due to the specific positioning of its substituents, which confer distinct chemical reactivity and biological activity. The combination of the bromine and trifluoromethyl groups, along with the dimethylated nitrogen, makes it a valuable compound for various applications.

Properties

IUPAC Name

4-bromo-N,N-dimethyl-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3N/c1-14(2)8-4-3-6(10)5-7(8)9(11,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBENHPHSGKJMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201222992
Record name 4-Bromo-N,N-dimethyl-2-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54672-13-8
Record name 4-Bromo-N,N-dimethyl-2-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54672-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N,N-dimethyl-2-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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